molecular formula C12H21NO3 B3093647 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane CAS No. 1246947-33-0

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane

Cat. No.: B3093647
CAS No.: 1246947-33-0
M. Wt: 227.30
InChI Key: XKTZALADSXGEHI-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the hydroxyl group at the 8-position can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, the compound’s bicyclic structure may allow it to fit into specific binding pockets of proteins, influencing protein-protein interactions and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of enzymes involved in signal transduction, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns and metabolic fluxes within the cell . Furthermore, the compound’s interaction with cellular receptors may impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzyme active sites, either inhibiting or activating enzymatic activity . The compound’s hydroxyl group can form hydrogen bonds with specific amino acid residues, stabilizing or destabilizing enzyme-substrate complexes . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects are also important to consider, as there may be a specific dosage range where the compound exerts its optimal biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with cofactors and other metabolic enzymes can influence metabolic fluxes and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can localize to specific cellular compartments, where it exerts its biological effects . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane typically involves the protection of the hydroxyl group and the nitrogen atom. One common method is the reaction of 8-hydroxy-3-azabicyclo[3.2.1]octane with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and free amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of both hydroxyl and Boc-protected amine groups. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and stereochemistry, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTZALADSXGEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.